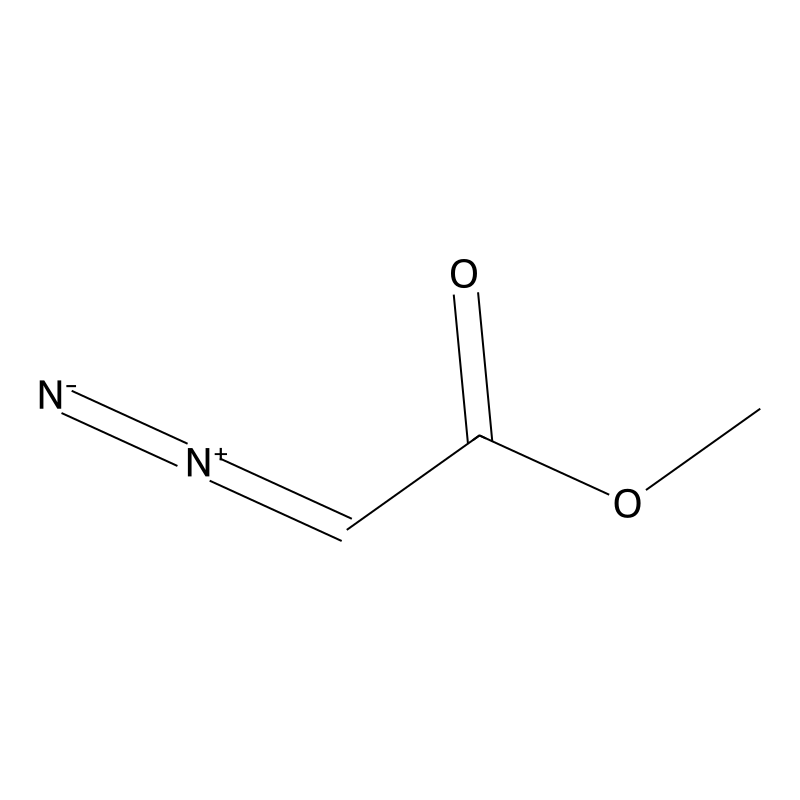Methyl diazoacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl diazoacetate is an organic compound with the molecular formula C₃H₄N₂O₂. It is classified as a diazo compound, characterized by the presence of a diazo group (N₂) attached to a carbon atom. This compound typically appears as a yellow liquid at room temperature and is known for its sensitivity to light and heat. Methyl diazoacetate is recognized for its versatility in organic synthesis, particularly in the formation of carbenes and cyclopropanes, making it a valuable reagent in
Methyl diazoacetate is a hazardous compound due to its:
- Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin.
- Explosivity: The diazo group can decompose violently under certain conditions, such as shock or heating.
- Cyclopropanation: It reacts with alkenes to form cyclopropanes.
- Insertion Reactions: The compound can insert into X-H bonds (where X = N, O, S) to form esters.
- Nucleophilic Addition: It reacts with aldehydes and ketones to form homologated ketones through the Büchner–Curtius–Schlotterbeck reaction.
Common catalysts used in these reactions include rhodium acetate, copper salts, and iron catalysts, with solvents such as dichloromethane and chloroform facilitating the processes .
Methyl diazoacetate has been studied for its biological activity primarily in the context of organic synthesis rather than direct pharmacological effects. It acts as a precursor to reactive intermediates like carbenes, which can modify biomolecules and influence enzyme mechanisms. The products formed from its reactions can interact with biological systems, though specific therapeutic applications remain limited.
Several methods exist for synthesizing methyl diazoacetate:
- Diazo Transfer Reaction: This involves reacting methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of a base such as triethylamine or DBU.
- Reaction with Sodium Nitrite: The methyl ester of glycine can be reacted with sodium nitrite and sodium acetate in water to yield methyl diazoacetate.
Industrial production typically favors the diazo transfer reaction due to its efficiency and scalability .
Methyl diazoacetate finds applications across various fields:
- Organic Synthesis: It serves as a precursor for synthesizing diverse organic compounds, including cyclopropanes and esters.
- Medicinal Chemistry: It is utilized in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.
- Material Science: The compound is involved in preparing polymers and advanced materials.
- Biological Studies: It aids in modifying biomolecules and studying enzyme mechanisms.
Research has shown that methyl diazoacetate interacts effectively with various substrates under specific conditions. For instance, it reacts with aldehydes, amines, thiols, alcohols, and acids when catalyzed by metal-exchanged clays (e.g., rhodium or copper). These interactions often lead to high yields of corresponding β-keto esters and other products through insertion reactions into X-H bonds . The compound's reactivity can be influenced by environmental factors such as temperature and the presence of catalysts.
Methyl diazoacetate shares structural similarities with several other compounds. Here are some notable ones:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl Glycinate | C₃H₇NO₂ | An amino acid derivative used in synthesis. |
| tert-Butyl Diazoacetate | C₅H₈N₂O₂ | Known for similar reactivity patterns but more stable. |
| Ethyl Diazoacetate | C₄H₈N₂O₂ | Similar reactivity but different alkyl group influences. |
| Diazomethane | C₂H₂N₂ | A simpler diazo compound used in similar reactions but more hazardous. |
Methyl diazoacetate is unique due to its specific reactivity profile that allows for efficient carbene generation and subsequent transformations, setting it apart from these similar compounds . Its ability to participate in a wide range of reactions while maintaining stability under controlled conditions makes it particularly valuable in synthetic chemistry.







